4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine
Overview
Description
“4,4’-(1H-1,2,4-triazole-3,5-diyl)dipyridine” is a chemical compound with the molecular formula C12H9N5 . It is used as a corrosion inhibitor for mild steel in hydrochloric acid medium and studied for its correlation between electronic structure and inhibition efficiency .
Synthesis Analysis
The synthesis of “4,4’-(1H-1,2,4-triazole-3,5-diyl)dipyridine” and similar compounds has been reported in various studies . These studies typically involve the reaction of specific precursors under controlled conditions. The resulting compounds are then characterized using techniques such as NMR spectroscopy, infrared spectroscopy, elemental analysis, and differential scanning calorimetry .Molecular Structure Analysis
The molecular structure of “4,4’-(1H-1,2,4-triazole-3,5-diyl)dipyridine” consists of a 1,2,4-triazole ring connected to two pyridine rings . The compound has a molecular weight of 223.23 Da .Physical And Chemical Properties Analysis
“4,4’-(1H-1,2,4-triazole-3,5-diyl)dipyridine” has a melting point of 286-289 °C and a predicted boiling point of 525.0±60.0 °C . It has a density of 1.303±0.06 g/cm3 and a pKa of 7.99±0.10 . The compound is predicted to have a vapor pressure of 0.0±1.4 mmHg at 25°C .Scientific Research Applications
Corrosion Inhibition
A study investigated the use of 4H-triazole derivatives, including 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine, as corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds were found to be effective, with the inhibition efficiency depending on the type and nature of substituents in the inhibitor molecule. The adsorption of these derivatives on steel surfaces was consistent with the Langmuir isotherm model (Bentiss et al., 2007).
Luminescent Properties
Research focused on the luminescent properties of compounds based on the 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine group. These compounds demonstrated solid-state luminescent spectra with varying emission maxima, indicating potential applications in materials science (Xi et al., 2021).
Spin Crossover Behavior
A study on a Hofmann-type metal-organic framework incorporating 4,4'-(1H-1,2,4-triazole-3,5-diyl) dipyridine revealed a novel spin crossover behavior in iron(II) complexes. This behavior could have implications for the development of advanced materials with controllable magnetic properties (Liu et al., 2018).
Synthesis of Novel Compounds
Research into the synthesis of new compounds using 1,2,4-triazole scaffolds, including 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine, has demonstrated their significant biological activities. These compounds have been used in the development of various clinical drugs due to their unique chemical properties (Prasad et al., 2021).
Antifungal Activity
In a study exploring novel 1,2,4-triazole derivatives containing pyridine moiety, some compounds exhibited excellent fungicidal activities against various pathogens. This research underscores the potential of these compounds in developing new antifungal agents (Sun et al., 2014).
Antibacterial Properties
Another study synthesized novel 1,2,4-triazole derivatives and evaluated their antibacterial activities. Some compounds showed promising activities against Escherichia coli and Pseudomonas aeruginosa, highlighting their potential in antibacterial applications (Xiao et al., 2014).
Coordination Chemistry
A comprehensive review of the coordination chemistry of 4-substituted 1,2,4-triazoles, including 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine, discussed their diverse coordination modes in complexes. This research is essential for understanding the applications of these compounds in coordination chemistry (Klingele & Brooker, 2003).
CO2 Uptake Enhancement
A study on a metal-triazolate framework showed a significantenhancement in CO2 uptake capacity. The replacement of the pillar ligand in a prototypal metal-organic framework with 4,4'-(2H-1,2,3-triazole-2,4-diyl)dipyridine resulted in a remarkable increase in CO2 adsorption, suggesting potential applications in gas storage and separation technologies (Gao et al., 2012).
Photochromic Properties
Research into zinc-diphosphonates with extended dipyridine units, including compounds related to 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine, revealed photochromic properties. These findings indicate potential applications in developing materials with light-responsive behaviors (Liu et al., 2019).
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes serious eye irritation, and may damage fertility . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and ensuring adequate ventilation .
Future Directions
The future directions for “4,4’-(1H-1,2,4-triazole-3,5-diyl)dipyridine” could involve further exploration of its properties and potential applications. For instance, it could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . Additionally, the synthesis of new derivatives and study of their properties could also be a promising area of research .
properties
IUPAC Name |
4-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5/c1-5-13-6-2-9(1)11-15-12(17-16-11)10-3-7-14-8-4-10/h1-8H,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKGHTHKDNHSOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=NN2)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368692 | |
Record name | 4-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine | |
CAS RN |
4329-78-6 | |
Record name | 4,4′-(1H-1,2,4-Triazole-3,5-diyl)bis[pyridine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4329-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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